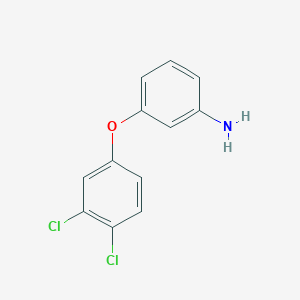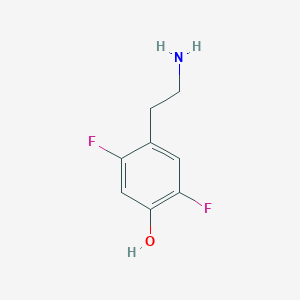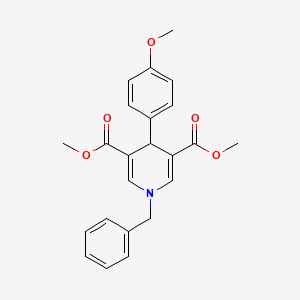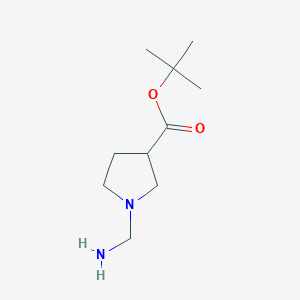
3-(3,4-Dichlorophenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dichlorophenoxy)aniline is an organic compound with the molecular formula C12H9Cl2NO It is a derivative of aniline, where the aniline group is substituted with a 3,4-dichlorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenoxy)aniline typically involves the nucleophilic substitution reaction of 3,4-dichlorophenol with aniline. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dichlorophenoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(3,4-Dichlorophenoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dichlorophenoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3,4-Dichlorophenoxy)aniline
- 2-(3,4-Dichlorophenoxy)aniline
- 3-Chloro-4-(4-chlorophenoxy)aniline
Uniqueness
3-(3,4-Dichlorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
887580-74-7 |
|---|---|
Fórmula molecular |
C12H9Cl2NO |
Peso molecular |
254.11 g/mol |
Nombre IUPAC |
3-(3,4-dichlorophenoxy)aniline |
InChI |
InChI=1S/C12H9Cl2NO/c13-11-5-4-10(7-12(11)14)16-9-3-1-2-8(15)6-9/h1-7H,15H2 |
Clave InChI |
BKFYBOQBXBLWBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=CC(=C(C=C2)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-6-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B12449410.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B12449418.png)

![5-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12449433.png)

![2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12449447.png)
![N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B12449452.png)

![3-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B12449481.png)
![(2R)-1-[(1R)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene](/img/structure/B12449487.png)

![N'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pentanediamide](/img/structure/B12449504.png)

![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B12449509.png)
